

Spectroscopic Analysis of 2-Acetylbenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2-Acetylbenzoic acid	
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This guide provides a comprehensive overview of the spectroscopic data for **2-Acetylbenzoic acid** (CAS 577-56-0), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for **2-Acetylbenzoic acid**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental ¹H and ¹³C NMR spectral data with assigned chemical shifts for **2-Acetylbenzoic acid** are not readily available in public scientific databases. However, spectra are noted to be available from commercial suppliers such as Sigma-Aldrich.[1] The expected resonances, based on the chemical structure, are described below.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The methyl protons should present as a singlet around 2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.



¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups are expected at the most downfield shifts (typically >160 ppm). The aromatic carbons will resonate in the approximate range of 125-140 ppm, and the methyl carbon of the acetyl group will appear at a more upfield position (around 25-30 ppm).

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Acetylbenzoic acid** exhibits characteristic absorption bands corresponding to its functional groups. The data below is indicative of a solid-state measurement (e.g., KBr pellet or ATR). A gas-phase IR spectrum is also available through the NIST WebBook.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3080-3030	Medium	C-H stretch (Aromatic)
~1700-1680	Strong	C=O stretch (Carboxylic Acid Dimer)
~1680	Strong	C=O stretch (Ketone)
~1600, ~1475	Medium-Weak	C=C stretch (Aromatic)
~1320-1210	Strong	C-O stretch (Carboxylic Acid)
~920	Broad, Medium	O-H bend (out-of-plane, Carboxylic Acid Dimer)

Note: The broadness of the O-H stretch is due to hydrogen bonding. The carbonyl stretching frequencies can be influenced by the physical state of the sample.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2-Acetylbenzoic acid** obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.



m/z	Relative Intensity	Assignment
164	Moderate	[M]+ (Molecular Ion)
149	High	[M - CH ₃] ⁺
121	Moderate	[M - COOH]+
105	High	[C ₆ H ₅ CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Acetylbenzoic** acid.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes (5 mm diameter)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- · 2-Acetylbenzoic acid sample
- Internal standard (e.g., Tetramethylsilane TMS)
- Pipettes and vials

Procedure:

• Sample Preparation: Weigh approximately 5-10 mg of **2-Acetylbenzoic acid** and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent

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is critical; DMSO-d₅ is often used for carboxylic acids to ensure the observation of the acidic proton.

- Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm).
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Acquisition:

- Set the appropriate spectral width, acquisition time, and relaxation delay.
- A standard pulse sequence for ¹H NMR is used.
- Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Switch the spectrometer to the ¹³C nucleus frequency.
- A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
- Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase and baseline correct the spectrum.



- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-Acetylbenzoic acid** using their characteristic vibrational frequencies. This protocol describes the KBr pellet method for solid samples.

Materials:

- FTIR spectrometer
- Hydraulic press
- KBr pellet die set
- · Agate mortar and pestle
- · Infrared lamp
- Potassium bromide (KBr), spectroscopy grade
- · 2-Acetylbenzoic acid sample
- Spatula

Procedure:

- Sample Preparation:
 - Dry the KBr powder under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.
 - Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.



- Add a very small amount of the 2-Acetylbenzoic acid sample (approx. 1-2 mg). The sample-to-KBr ratio should be low to avoid overly intense absorption bands.
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

Pellet Formation:

- Assemble the KBr pellet die. Transfer a portion of the sample mixture into the die.
- Spread the powder evenly.
- Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.
- Release the pressure carefully. A transparent or translucent KBr pellet should be formed.

• Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Acetylbenzoic** acid.



Materials:

- Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph - GC-MS)
- · Direct insertion probe or GC inlet
- Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)
- · 2-Acetylbenzoic acid sample

Procedure:

- Sample Introduction:
 - Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the probe. The probe is introduced into the ion source of the mass spectrometer. The sample is then heated to volatilize it directly into the ionization chamber.
 - GC Inlet: A dilute solution of the sample is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer's ion source.

Ionization:

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).
- The excess energy imparted to the molecular ion can cause it to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis:

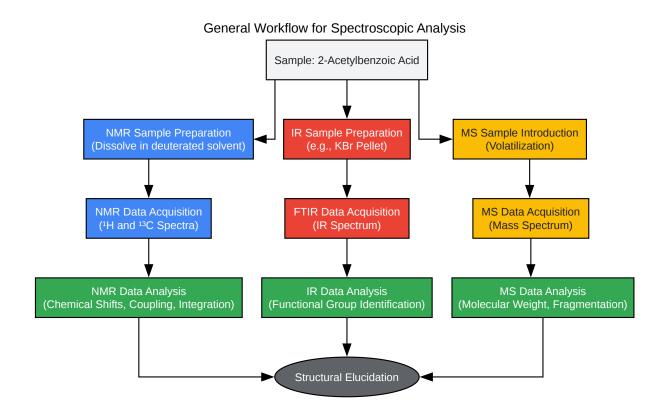


- The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions can indicate the loss of specific neutral fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Acetylbenzoic acid**.





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Caption: Workflow for the Spectroscopic Analysis of **2-Acetylbenzoic Acid**.

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